molecular formula C12H19NO B12522188 N-Ethyl-3-(4-methoxyphenyl)propan-1-amine CAS No. 690211-93-9

N-Ethyl-3-(4-methoxyphenyl)propan-1-amine

Cat. No.: B12522188
CAS No.: 690211-93-9
M. Wt: 193.28 g/mol
InChI Key: QAFBCCGDOZBQKA-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of propan-1-amine, where the ethyl group is attached to the nitrogen atom, and a methoxyphenyl group is attached to the third carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-(4-methoxyphenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer specific chemical and biological properties.

Properties

CAS No.

690211-93-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-ethyl-3-(4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-13-10-4-5-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3

InChI Key

QAFBCCGDOZBQKA-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1=CC=C(C=C1)OC

Origin of Product

United States

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